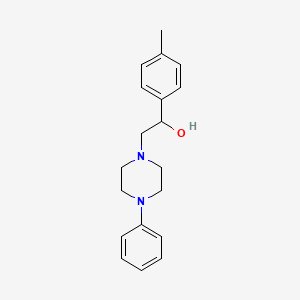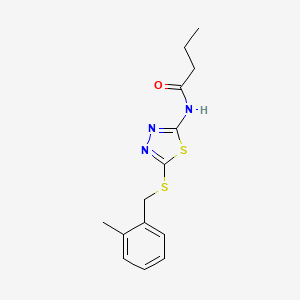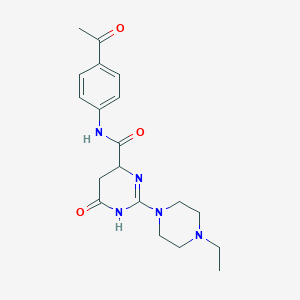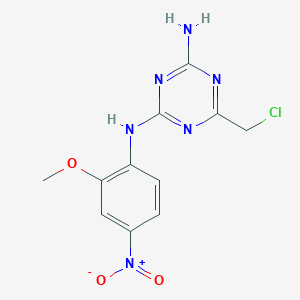
1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is a chemical compound with a complex structure that includes a piperazine ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol typically involves the reaction of 4-methylphenyl and 4-phenylpiperazine with an appropriate ethanol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)acetic acid
- (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone
Comparison: Compared to similar compounds, 1-(4-Methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the presence of an ethanol groupFor example, the ethanol group may enhance its solubility in certain solvents, making it more suitable for specific industrial or medicinal applications .
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)19(22)15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10,19,22H,11-15H2,1H3 |
InChI Key |
KPOJAAFMVVOASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11193110.png)
![1-[(3-Cyanophenyl)methyl]-4-(4-fluorophenyl)-1H-indol-5-YL N,N-diethylcarbamate](/img/structure/B11193115.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11193119.png)

![4-cyclopentyl-5-[1-(3-methoxybenzoyl)-4-piperidyl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11193133.png)


![2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B11193144.png)
![N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B11193150.png)
![N-(3-methoxyphenyl)-2-{2-[(4-methylphenyl)carbonyl]hydrazinyl}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11193151.png)
![Dimethyl 5-({[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11193158.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11193163.png)
![2-benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11193164.png)
![3-(2-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11193178.png)
